molecular formula C11H13ClN2O2 B14527878 Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate CAS No. 62639-08-1

Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate

Cat. No.: B14527878
CAS No.: 62639-08-1
M. Wt: 240.68 g/mol
InChI Key: IZMDKIXRPNJAHJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a chloro group and a phenyldiazenyl group attached to the propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate typically involves the esterification of 2-chloro-2-[(E)-phenyldiazenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

    Substitution: Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate.

    Reduction: Ethyl 2-chloro-2-(phenylamino)propanoate.

    Oxidation: 2-chloro-2-[(E)-phenyldiazenyl]propanoic acid.

Scientific Research Applications

Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The chloro group and phenyldiazenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloropropanoate: Lacks the phenyldiazenyl group, making it less complex.

    Ethyl benzoate: Contains a benzene ring but lacks the chloro and phenyldiazenyl groups.

    Ethyl acetate: A simpler ester without the chloro and phenyldiazenyl groups.

Uniqueness

Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate is unique due to the presence of both the chloro and phenyldiazenyl groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various applications in research and industry.

Properties

CAS No.

62639-08-1

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

ethyl 2-chloro-2-phenyldiazenylpropanoate

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-10(15)11(2,12)14-13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

IZMDKIXRPNJAHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(N=NC1=CC=CC=C1)Cl

Origin of Product

United States

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